molecular formula C12H16O B096298 5-Phenylhexan-2-one CAS No. 18216-74-5

5-Phenylhexan-2-one

Cat. No.: B096298
CAS No.: 18216-74-5
M. Wt: 176.25 g/mol
InChI Key: UBTPKYDISLNBLJ-UHFFFAOYSA-N
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Description

5-Phenylhexan-2-one, with the molecular formula C12H16O and a molecular weight of 176.26 g/mol, is an organic compound belonging to the ketone family . It is characterized by a hexan-2-one chain with a phenyl substituent at the fifth carbon. This structure classifies it as an alkyl aryl ketone, a category of interest in various organic synthesis pathways. This compound occurs in nature , which may point to its potential as a subject of study in natural product chemistry and analysis. Its physical properties include a calculated density of approximately 0.94 g/cm³ . As a ketone, its primary reactivity stems from the carbonyl group, making it a potential building block or intermediate for further chemical transformations in organic synthesis, such as the creation of more complex molecular structures. Please note that specific, detailed research applications and a defined mechanism of action for this compound are not well-documented in the current literature. Therefore, its principal research value lies in its use as a chemical reference standard or as a synthetic intermediate in exploratory organic chemistry. Intended Use: This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18216-74-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5-phenylhexan-2-one

InChI

InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

UBTPKYDISLNBLJ-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(CCC(=O)C)C1=CC=CC=C1

Other CAS No.

18216-74-5

Synonyms

5-Phenyl-2-hexanone

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

ReactantsCatalystSolventTemperatureYield
Hex-5-en-2-one + BenzeneAlCl₃Benzene25–40°CNot reported

While this method is straightforward, challenges include controlling regioselectivity and minimizing polyalkylation. Recent modifications focus on greener catalysts, though classical AlCl₃ remains prevalent in laboratory settings.

Transition Metal-Catalyzed Methods

Rhodium-Catalyzed Carbonylation

A rhodium-based protocol employs [Rh(cod)Cl]₂ with Xantphos as a ligand, enabling the coupling of benzaldehyde with 2-(pent-1-en-3-yl)-1,3,2-dioxaborolane in toluene/methanol at 110°C. This method emphasizes atom economy and mild conditions, though yields are unspecified in available literature.

Mechanistic Insight : The rhodium catalyst facilitates oxidative addition of the boronate ester, followed by aldehyde insertion and reductive elimination to form the ketone.

Nickel-Mediated Coupling

Nickel perchlorate with bipyridine ligands catalyzes the reaction of cyclopropyl(phenyl)methanone with bromoethane in DMA solvent at 40°C. This approach highlights nickel’s versatility in cross-coupling, though scalability may be limited by catalyst cost.

ReactantsCatalystSolventTemperatureYield
Cyclopropyl(phenyl)methanone + C₂H₅BrNi(ClO₄)₂·6H₂ODMA40°CNot reported

Grignard Reagent-Based Synthesis

Grignard reagents offer a versatile route to this compound via nucleophilic addition. For example, treating a hexanone precursor with phenylmagnesium bromide generates the corresponding alcohol, which is subsequently oxidized to the ketone.

Procedure :

  • Slow addition of phenyl Grignard reagent to hex-5-en-2-one in THF at 0°C.

  • Quenching with saturated NH₄Cl and HCl.

  • Purification via silica gel chromatography.

Advantages : High functional group tolerance and scalability.
Limitations : Requires anhydrous conditions and careful handling of reactive intermediates.

Comparative Analysis of Synthetic Methods

MethodCatalystConditionsYieldScalabilityEnvironmental Impact
Friedel-CraftsAlCl₃Mild, aromaticModerateHighHigh (acid waste)
Rhodium Catalysis[Rh(cod)Cl]₂High tempUnreportedModerateModerate (metal use)
Nickel CatalysisNi(ClO₄)₂MildUnreportedLowLow (recyclable)
Grignard ReagentPhenylMgBrCryogenicHighHighHigh (solvent use)

Friedel-Crafts alkylation is favored for large-scale production despite environmental concerns, while transition metal methods offer precision for specialized applications.

Emerging Trends and Innovations

Recent patents highlight ionic liquids as green solvents for related ketone syntheses, though direct applications to this compound remain unexplored. Additionally, deuterated analogs synthesized via modified routes suggest potential for isotopic labeling in pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

5-Phenylhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylhexan-2-one, also known as 1-phenyl-2-hexanone, is an organic compound with a variety of applications in scientific research and industry. This article explores its applications, particularly in the fields of synthesis, perfumery, and medicinal chemistry, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula C12H16OC_{12}H_{16}O and a molecular weight of 176.25 g/mol. The compound features a ketone functional group, contributing to its reactivity and versatility in various chemical reactions.

Structural Formula

The structural representation of this compound can be depicted as follows:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}

Synthesis of Complex Molecules

One of the primary applications of this compound is in the synthesis of complex organic molecules. It serves as a precursor or intermediate in various synthetic pathways, particularly in the creation of chiral compounds. For instance, it can be utilized in the synthesis of vicinal diol derivatives through enantioselective reactions, which are crucial for developing pharmaceuticals with specific biological activities .

Medicinal Chemistry

This compound has been investigated for its potential biological activities. Research indicates that compounds derived from it exhibit various pharmacological effects, making them promising candidates for drug development. For example, derivatives of this compound have shown activity against Mycobacterium tuberculosis, highlighting its significance in medicinal chemistry .

Perfumery

In the fragrance industry, this compound is recognized for its floral notes that resemble those found in lily of the valley and gardenia. Its powerful olfactory properties make it a valuable ingredient in perfuming compositions. The compound's ability to impart a green connotation without rosy notes distinguishes it from other floral compounds like styrallyl acetate .

Case Study: Floral Compositions

A study highlighted the use of this compound in creating perfuming compositions that enhance floral fragrances. The compound was incorporated into various formulations to achieve desired olfactory profiles, demonstrating its utility in commercial fragrance products .

Mechanism of Action

The mechanism of action of 5-Phenylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and reactivity differences between 5-phenylhexan-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Notable Reactivity/Applications
This compound C₁₂H₁₆O 176.26 Ketone, aryl Linear chain, phenyl at C5, ketone at C2 Nucleophilic additions, redox reactions
6-Phenylhex-5-en-2-one C₁₂H₁₄O 174.24 α,β-unsaturated ketone, aryl Double bond at C5–C6, phenyl at C6 Conjugate additions, Diels-Alder reactions
4-Methyl-6-phenylhex-5-en-2-one C₁₃H₁₆O 188.26 α,β-unsaturated ketone, methyl branch, aryl Methyl branch at C4, (E)-configured double bond at C5–C6 Asymmetric synthesis, chiral intermediates
5-Phenyl-2-hexene C₁₂H₁₆ 160.26 Alkene, aryl Double bond at C2, phenyl at C5 Polymerization, hydrogenation substrates
Methyl 5-oxo-3-phenylhexanoate C₁₃H₁₆O₃ 220.27 Ester, ketone, aryl Ester at C2, ketone at C5, phenyl at C3 Pharmaceutical intermediates
2-Methyl-5-isopropylcyclohex-2-en-1-one C₁₀H₁₄O 150.22 Cyclic ketone, isopropyl, methyl Cyclohexenone ring with substituents Flavor/fragrance components

Key Findings:

Functional Group Diversity: Unlike this compound, compounds like 6-phenylhex-5-en-2-one and 4-methyl-6-phenylhex-5-en-2-one contain α,β-unsaturated ketones, enabling conjugate addition reactions and participation in cycloadditions . Methyl 5-oxo-3-phenylhexanoate introduces an ester group, enhancing its utility in controlled hydrolysis reactions for carboxylic acid synthesis .

Structural Modifications :

  • Branching (e.g., 4-methyl-6-phenylhex-5-en-2-one ) and cyclization (e.g., 2-methyl-5-isopropylcyclohex-2-en-1-one ) significantly alter polarity and volatility. Cyclic analogs often exhibit higher boiling points due to restricted rotation .

Reactivity and Applications :

  • Saturated ketones like this compound are less reactive toward electrophiles compared to α,β-unsaturated analogs but are preferred in stable intermediates for redox reactions .
  • The alkene 5-phenyl-2-hexene lacks a ketone, making it inert to nucleophilic attacks but reactive in hydrogenation or polymerization processes .

Synthetic Relevance: α,β-unsaturated ketones (e.g., 6-phenylhex-5-en-2-one) are pivotal in synthesizing complex natural products via Michael additions or cyclizations . The ester derivative methyl 5-oxo-3-phenylhexanoate is cited in 17 synthetic routes, underscoring its versatility in medicinal chemistry .

Q & A

Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound for collaborative studies?

  • Methodological Answer: Document protocols in machine-readable formats (e.g., Electronic Lab Notebooks) with detailed metadata (e.g., lot numbers of reagents, humidity levels). Provide raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Use QbD (Quality by Design) principles to define critical process parameters (CPPs) .

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